1H-Indole-6-methanamine can be sourced from various chemical suppliers and is classified as an organic compound. It is often categorized under heterocyclic compounds due to the presence of nitrogen in the ring structure. This compound has applications in both research and industrial settings, particularly in the synthesis of more complex organic molecules.
The synthesis of 1H-Indole-6-methanamine can be achieved through several methods:
In industrial settings, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity. The specific methods may vary based on the intended application and production scale.
1H-Indole-6-methanamine features a bicyclic structure consisting of an indole ring with a methanamine group at the 6-position. Its molecular weight is approximately 146.19 g/mol, and it has a CAS number of 3468-17-5.
1H-Indole-6-methanamine undergoes several types of chemical reactions:
The mechanism of action for 1H-Indole-6-methanamine involves its interaction with various biomolecules at a molecular level:
1H-Indole-6-methanamine is typically characterized by:
The chemical properties include:
1H-Indole-6-methanamine has diverse applications across several fields:
1H-Indole-6-methanamine (CAS: 3468-17-5), a derivative of the privileged indole scaffold, has emerged as a structurally significant compound in modern drug discovery. Characterized by the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol, this molecule features a primary amine (-CH₂NH₂) substitution at the 6-position of the indole heterocycle [1] [4] [10]. Its structural attributes include a topological polar surface area of 41.8 Ų and moderate lipophilicity (XLogP3: 1.8), properties conducive to membrane permeability and target engagement [10]. As a crystalline solid with moderate water solubility, this compound serves as a versatile synthetic intermediate for developing biologically active molecules [4] [10]. Contemporary research focuses on exploiting its molecular framework to design novel therapeutic agents, particularly given the established prominence of indole derivatives in targeting multiple disease pathways [2] [6] [8].
The indole nucleus represents a quintessential pharmacophore in medicinal chemistry, extensively documented for its capacity to interact with diverse biological targets. Recent analyses confirm that indole derivatives demonstrate significant therapeutic potential across multiple domains: oncology (targeting tubulin polymerization, kinase inhibition), infectious diseases (antimicrobial and antiviral actions), metabolic disorders (antidiabetic effects), neurodegenerative conditions (cholinesterase and MAO inhibition), and inflammation (COX/LOX and NF-κB pathway modulation) [2] [6] [8]. This broad applicability stems from the scaffold’s unique physicochemical properties:
Table 1: Therapeutic Applications of Selected Indole-Based Drugs
Drug Name | Indole Substitution Pattern | Primary Therapeutic Target | Clinical Application |
---|---|---|---|
Sumatriptan | 5-Methylaminosulfonylmethylene | Serotonin receptors (5-HT1B/1D) | Migraine therapy |
Sunitinib | 5-Fluorine, oxindole derivative | Multiple receptor tyrosine kinases | Renal cell carcinoma, GIST |
Reserpine | Trimethoxybenzoyl, complex | Vesicular monoamine transporter | Hypertension, psychosis |
Perindopril | 2-Methylperhydroindole | Angiotensin-converting enzyme | Hypertension, heart failure |
1H-Indole-6-methanamine derivatives | 6-Aminomethyl | MAO, ChE, tubulin (varies) | Neuroprotection, anticancer (research) |
The multitarget-directed ligand (MTDL) strategy exemplifies the scaffold’s utility, where single indole derivatives are engineered to address complex, multifactorial diseases. For instance, ladostigil combines MAO inhibition with cholinesterase inhibitory activity for Alzheimer’s disease treatment, though its clinical limitations prompted research into indole-based analogs [7]. The 2024 review by Kumar et al. emphasizes that indole derivatives demonstrate "significant efficacy in targeting diverse biological pathways" and combat drug-resistant phenotypes in cancer and infectious diseases—a critical advantage in contemporary therapeutics [2] [8]. This versatility positions the indole nucleus, particularly functionalized variants like 1H-indole-6-methanamine, as invaluable frameworks for developing next-generation MTDLs addressing polygenic disorders.
The 6-methanamine substitution imparts distinct electronic and steric properties that enhance molecular recognition of biological targets. Positioned on the benzene ring, this group features:
Table 2: Experimental Binding Parameters of 1H-Indole-6-methanamine Derivatives
Biological Target | Derivative Structure | Affinity/IC₅₀ | Key Interactions Observed | Source |
---|---|---|---|---|
Human MAO-B | N1-Propargyl, C6-diethylurea | 2.62 μM | H-bond: Gln206, Cys172; π-π: Tyr398 | [7] |
Acetylcholinesterase (AChE) | N1-Propargyl, C6-diethylcarbamate | 3.70 μM | H-bond: His440; π-cation: Trp84; van der Waals: Phe330 | [7] |
Tubulin | C3-Acrylamide-Cyano, C6-aminomethyl | 5.0 μM (Huh7 cells) | H-bond: βAsn258, βCys241; hydrophobic: Leu248 | [8] |
Structure-activity relationship (SAR) studies reveal that the 6-aminomethyl group significantly enhances binding compared to unsubstituted or alternatively substituted indoles. For instance, neuroprotective MTDLs incorporating 6-aminomethyl substitution (e.g., compound 6 with diethylurea at C6 and propargylamine at N1) demonstrated 14–20 fold improved MAO-B inhibition (IC₅₀ = 2.62 μM) compared to parent scaffolds lacking this substitution [7]. Docking simulations confirm the amine group forms critical hydrogen bonds with residues in the MAO-B active site (Gln206) and acetylcholinesterase catalytic triad (His440) [7]. Similarly, tubulin polymerization inhibitors featuring 6-aminomethyl substitution showed enhanced potency through hydrogen bonding with βAsn258 in the colchicine binding site [8].
The 6-methanamine modification strategically balances physicochemical properties critical for central nervous system (CNS) drug development:
These properties underpin the scaffold’s emergence in neurotherapeutic research. Derivatives like compound 6 (N1-propargyl-6-(diethylurea) exhibit significant neuroprotection (52.62% cell viability at 1 μM) against MPP⁺-induced neurotoxicity in SH-SY5Y neural cells—a model of Parkinson’s neurodegeneration [7]. The molecule’s design specifically addresses metabolic stability limitations in earlier neuroprotective agents; replacing the hydrolytically labile carbamate (as in ladostigil) with a urea moiety at C6 significantly enhanced stability while preserving cholinesterase inhibitory activity [7]. Computational ADMET predictions for such derivatives suggest favorable brain penetration profiles, attributed partly to the 6-methanamine modification’s optimization of hydrogen-bonding capacity without excessive polarity [7]. This positions 1H-indole-6-methanamine as a strategic building block for next-generation neurotherapeutics targeting complex pathways in Alzheimer’s, Parkinson’s, and related neurodegenerative disorders.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1